molecular formula C20H20O5 B1252722 denudatin A

denudatin A

Cat. No.: B1252722
M. Wt: 340.4 g/mol
InChI Key: GGRIWHJBFXFKGS-OITMNORJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

denudatin A is a natural product found in Piper kadsura and Magnolia denudata with data available.

Scientific Research Applications

  • Vasorelaxing Properties : Denudatin B, closely related to Denudatin A, has been studied for its vasorelaxing effects on rat thoracic aorta. It showed potential in inhibiting vascular smooth muscle contractions induced by various agents, suggesting a role in vascular regulation (Yu et al., 1990).

  • Antinociceptive Effects : this compound exhibited antinociceptive (pain-relieving) activity in mice, as demonstrated in the hot plate test, indicating its potential use in pain management (Bridi et al., 2017).

  • Inhibition of Phosphoinositides Breakdown : Another study on Denudatin B, an isomer of Kadsurenone, showed its inhibitory effects on the aggregation and ATP release of rabbit platelets. This suggests a potential application in managing conditions related to platelet aggregation and thrombosis (Teng et al., 1990).

  • Inhibition of Nitric Oxide Production : Compounds including this compound from Magnolia denudata were found to have inhibitory effects on nitric oxide production in cell line studies, which might have implications in inflammatory and other related conditions (Noshita et al., 2008).

  • Anticonvulsant Activities : Delphinium denudatum, containing compounds such as denudatine, showed significant anticonvulsant activities in various models, indicating its potential in treating seizure disorders (Raza et al., 2001).

  • Antibacterial Effects : Studies on Piper betle, containing compounds like Denudatin B, showed synergistic antibacterial effects against Staphylococcus aureus, suggesting its potential in combating bacterial resistance (Sun et al., 2016).

  • Antioxidant Properties : Neolignans from Piper attenuatum, including Denudatin B, were identified as potent free radical scavengers, indicating their potential as antioxidants (Reddy et al., 2015).

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(2S,3R,3aR)-2-(1,3-benzodioxol-5-yl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C20H20O5/c1-4-5-14-10-20(22-3)12(2)19(25-18(20)9-15(14)21)13-6-7-16-17(8-13)24-11-23-16/h4,6-10,12,19H,1,5,11H2,2-3H3/t12-,19+,20-/m1/s1

InChI Key

GGRIWHJBFXFKGS-OITMNORJSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@@]12OC)CC=C)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC4=C(C=C3)OCO4

Synonyms

denudatin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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